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3-(2-Methylbut-3-yn-2-yl)pyridine

Cat. No.: B13591491
M. Wt: 145.20 g/mol
InChI Key: FHEFUTPGWWVRCE-UHFFFAOYSA-N
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Description

3-(2-Methylbut-3-yn-2-yl)pyridine (CAS 2229244-68-0) is a pyridine derivative of significant value in medicinal chemistry and materials science research. This compound serves as a crucial synthetic intermediate in the development of novel Diarylpyridine (DAPD) derivatives, which are investigated as potent next-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for the treatment of HIV-1 . Its molecular structure, featuring the 2-methylbut-3-yn-2-ol moiety, is leveraged in Sonogashira cross-coupling reactions to build complex molecular architectures that target the allosteric site of HIV-1 reverse transcriptase, showing promise against drug-resistant viral strains . Beyond pharmaceutical research, this compound is also utilized in the design and synthesis of rod-like liquid crystal molecules. Researchers incorporate it into molecular structures to study and develop advanced materials for applications such as dye-sensitized solar cells (DSSCs), where it contributes to the mesomorphic and photovoltaic performance of the system . The compound has a molecular formula of C10H11N and a molecular weight of 145.20 g/mol . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N B13591491 3-(2-Methylbut-3-yn-2-yl)pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

3-(2-methylbut-3-yn-2-yl)pyridine

InChI

InChI=1S/C10H11N/c1-4-10(2,3)9-6-5-7-11-8-9/h1,5-8H,2-3H3

InChI Key

FHEFUTPGWWVRCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)C1=CN=CC=C1

Origin of Product

United States

Synthetic Methodologies for 3 2 Methylbut 3 Yn 2 Yl Pyridine and Derivatives

Direct Coupling Strategies for 3-(2-Methylbut-3-yn-2-yl)pyridine (B6154774) Scaffold Construction

Direct coupling reactions represent the most efficient and widely utilized methods for synthesizing the this compound core. These strategies involve the formation of a carbon-carbon bond between a pyridine (B92270) ring and the 2-methylbut-3-yn-2-ol moiety.

Palladium/Copper-Catalyzed Sonogashira Cross-Coupling of Halopyridines with 2-Methylbut-3-yn-2-ol

The Sonogashira reaction, a cross-coupling of a terminal alkyne with an aryl or vinyl halide, stands as a cornerstone for the synthesis of this compound. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org The reaction's versatility and tolerance for various functional groups make it highly applicable in the synthesis of complex molecules. wikipedia.org

A direct synthesis of 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol, another name for the target compound, was achieved by reacting 3-iodopyridine (B74083) with 2-methyl-3-butyn-2-ol (B105114). researchgate.net The process utilized a palladium(II) catalyst and a copper(I) co-catalyst in a mixture of tetrahydrofuran (B95107) (THF) and triethylamine (B128534) (Et₃N) at room temperature, yielding the desired product. researchgate.net

The efficiency of the Sonogashira coupling is highly dependent on the choice of catalyst, ligands, base, and solvent. Research has focused on optimizing these parameters to improve yields and reaction efficiency, including the development of copper-free systems to avoid the homocoupling of the alkyne substrate. nih.gov

For the coupling of 3-bromopyridine (B30812) with 2-methyl-3-butyn-2-ol, a study found that a copper-free system using palladium(II) acetate (B1210297) (Pd(OAc)₂) as the palladium source, P(p-tol)₃ as the phosphine (B1218219) ligand, and 1,8-Diazabicycloundec-7-ene (DBU) as the base in THF solvent gave an excellent yield of 89%. nih.gov The selection of the base and ligand proved crucial, as other combinations resulted in significantly lower yields. nih.gov

EntrySolventBaseLigandYield (%)Reference
1TolueneTBAFPPh₃32 nih.gov
2THFTBAFPPh₃61 nih.gov
3THFDBUPPh₃84 nih.gov
4THFDBUP(p-tol)₃89 nih.gov
5THFDBUP(o-tol)₃45 nih.gov
6THF / Et₃NEt₃NPd(PPh₃)₂Cl₂ / Cu₂I₂70 researchgate.net

Table 1: Optimization of Sonogashira reaction conditions for the synthesis of this compound. Reaction conditions vary per study.

In large-scale syntheses, factors such as the choice between bases like potassium carbonate (K₂CO₃) and triethylamine (NEt₃) are considered for process efficiency, such as maintaining a homogeneous reaction solution to simplify catalyst separation. acs.org The presence of oxygen can be detrimental, as it can lead to the oxidation of phosphine ligands and promote the undesirable homocoupling of the alkyne via oxidation of the Cu(I) co-catalyst. acs.org

When synthesizing derivatives from poly-halogenated pyridines, the regioselectivity of the Sonogashira coupling becomes a critical consideration. The site of alkynylation can often be controlled by the inherent reactivity of the C-X bond (I > Br > Cl) or by the choice of catalyst and ligands. libretexts.orgnih.gov

For dihalopyridines with two different halogens, such as 2-bromo-4-iodo-quinoline, the coupling reaction preferentially occurs at the more reactive carbon-iodine bond. libretexts.org In cases with identical halogens, like 2,4-dichloropyridines, the outcome is less straightforward. Conventionally, halides adjacent to the nitrogen (C2 position) are more reactive. rsc.org However, the use of sterically hindered N-heterocyclic carbene (NHC) ligands can reverse this preference, promoting selective coupling at the C4 position. rsc.org Similarly, for 2,5-dichloropyridine, ligand-free conditions have been shown to enable unprecedented C5-selectivity. rsc.org This catalyst-controlled regioselectivity is a powerful tool for creating specific isomers. acs.orgyoutube.com

SubstrateMajor Product PositionConditionsReference
2-bromo-4-iodo-quinolineC4 (Iodo)Standard Sonogashira libretexts.org
2,4-dichloropyridineC2 (Chloro)Conventional Pd catalysts rsc.org
2,4-dichloropyridineC4 (Chloro)Sterically hindered NHC ligands rsc.org
2,5-dichloropyridineC5 (Chloro)Ligand-free "Jeffery" conditions rsc.org

Table 2: Examples of regioselectivity control in the cross-coupling of dihaloheteroarenes.

Alternative C-C Bond Formation Methods

Beyond the Sonogashira reaction, other carbon-carbon bond-forming strategies can be employed to construct the pyridine-alkyne scaffold, offering alternative synthetic routes.

Nucleophilic addition of organometallic reagents to the pyridine ring is a fundamental C-C bond formation method. quimicaorganica.org Hard nucleophiles, such as organolithium or Grignard reagents, typically attack the electron-deficient C2 and C6 positions of the pyridine ring. chemrxiv.org The resulting dihydropyridine (B1217469) intermediate can then be oxidized to restore aromaticity. quimicaorganica.org

The regioselectivity of this addition can be influenced by activating the pyridine nitrogen, for instance, by forming an N-alkyl pyridinium (B92312) salt. nih.gov A systematic study on the addition of Grignard reagents to N-methylated pyridiniums revealed that substituents on the pyridine ring exert strong directing effects. For example, an ester substituent at the C3 position (as in methyl nicotinate) directs the nucleophilic addition primarily to the C6 position. nih.gov This method provides a pathway to functionalized pyridines, which could then potentially undergo further reactions to introduce the alkyne moiety.

Decarboxylative coupling has emerged as a powerful method for C-C bond formation, using readily available carboxylic acids as coupling partners. nih.govrsc.org This strategy avoids the need for pre-functionalized starting materials like organometallics. Transition metal catalysts, including palladium, copper, nickel, and silver, have been employed in these reactions. organic-chemistry.org

For the synthesis of aryl-alkyne structures, a palladium-catalyzed decarboxylative coupling can be performed between an alkynyl carboxylic acid and an aryl halide. researchgate.net A particularly relevant approach for the synthesis of 2-methyl-3-butyn-2-ol derivatives involves the decarboxylative coupling of 4-hydroxy-4-methyl-2-pentynoic acid with aryl bromides. nih.gov This reaction, catalyzed by a palladium(II) acetate/SPhos or XPhos system in the presence of tetra-n-butylammonium fluoride (B91410) (TBAF), offers a direct route to the desired scaffold. nih.gov This method is compatible with a range of functional groups on the aryl bromide, showcasing its synthetic utility. nih.gov

Introduction of the 2-Methylbut-3-yn-2-yl Moiety via Precursors

A primary strategy for the synthesis of this compound involves the use of reactive precursors that contain the 2-methylbut-3-yn-2-yl group. This moiety is then attached to the pyridine ring through various coupling reactions.

Synthesis and Application of 3-Chloro-3-methylbut-1-yne

3-Chloro-3-methylbut-1-yne is a key intermediate for introducing the 2-methylbut-3-yn-2-yl group. mendelchemicals.com This tertiary propargyl chloride is a colorless to pale yellow liquid. It is synthesized and utilized in various organic reactions, particularly as an alkylating agent. sigmaaldrich.com

The synthesis of this precursor can be achieved through several established methods. One common approach involves the reaction of 2-methylbut-3-yn-2-ol with a chlorinating agent. 2-Methylbut-3-yn-2-ol itself is produced industrially from the condensation of acetone (B3395972) and acetylene (B1199291). wikipedia.org

Once synthesized, 3-chloro-3-methylbut-1-yne serves as a versatile building block. Its primary application lies in its ability to participate in nucleophilic substitution reactions, where the chlorine atom is displaced by a nucleophile, thereby attaching the 2-methylbut-3-yn-2-yl group to a target molecule. For instance, it can be used in the synthesis of complex heterocyclic frameworks through reactions like alkylation and Claisen rearrangements.

Table 1: Physical and Chemical Properties of 3-Chloro-3-methylbut-1-yne

PropertyValueReference
CAS Number 1111-97-3 sigmaaldrich.com
Molecular Formula C₅H₇Cl
Molecular Weight 102.56 g/mol sigmaaldrich.com
Appearance Colorless to pale yellow liquid
Boiling Point 73-75 °C sigmaaldrich.com
Melting Point -61 °C sigmaaldrich.com
Density 0.913 g/mL at 25 °C sigmaaldrich.com

Williamson Ether Synthesis in Alkynyl Ether Formation

The Williamson ether synthesis is a classic and widely used method for preparing ethers, and it can be adapted for the formation of alkynyl ethers. masterorganicchemistry.combyjus.comwikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide ion. byjus.comwikipedia.org In the context of synthesizing derivatives of this compound, this method could be employed to form an ether linkage between a hydroxypyridine derivative and a precursor containing the 2-methylbut-3-yn-2-yl moiety.

The general mechanism follows an SN2 pathway, where an alkoxide, generated by treating an alcohol with a strong base like sodium hydride (NaH), attacks an alkyl halide. masterorganicchemistry.comyoutube.com For the synthesis of an alkynyl ether of pyridine, a 3-hydroxypyridine (B118123) would first be deprotonated to form the corresponding pyridoxide. This nucleophile would then react with a suitable electrophile like 3-chloro-3-methylbut-1-yne to yield the desired 3-(2-methylbut-3-yn-2-yloxy)pyridine.

The success of the Williamson ether synthesis is dependent on the nature of the alkyl halide. Primary alkyl halides are preferred as secondary and tertiary halides tend to undergo elimination as a competing side reaction. masterorganicchemistry.comwikipedia.org

Post-Synthetic Derivatization of this compound

Once the core structure of this compound is assembled, further modifications can be made to the molecule at several reactive sites. These derivatizations allow for the fine-tuning of the compound's properties and the introduction of diverse functionalities.

Click Chemistry Modifications (e.g., Triazole Formation)

The terminal alkyne of this compound is an ideal handle for "click chemistry," a set of powerful, reliable, and selective reactions. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. uni-muenchen.de This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. thermofisher.com

By reacting this compound with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst, a new derivative containing a triazole ring linked to the pyridine core can be readily synthesized. This methodology provides a straightforward way to attach a wide variety of substituents (R-groups) to the pyridine scaffold, enabling the creation of diverse molecular architectures. uni-muenchen.de

Transformations of the Terminal Alkyne

The terminal alkyne group is a versatile functional group that can undergo a variety of chemical transformations beyond click chemistry. nih.gov These reactions provide numerous avenues for further derivatization.

One common reaction is alkynylation , where the terminal alkyne is coupled with another molecule, often an aryl or vinyl halide, in the presence of a transition metal catalyst such as palladium or copper. acs.org This Sonogashira coupling reaction is a powerful tool for forming carbon-carbon bonds.

Another important transformation is hydroamination , where an amine is added across the alkyne's triple bond. This reaction can be catalyzed by various metals and can lead to the formation of enamines or imines, depending on the reaction conditions and the substrate. acs.org

Furthermore, the terminal alkyne can be deprotonated with a strong base to form a nucleophilic acetylide. youtube.com This acetylide can then react with various electrophiles, such as alkyl halides, to extend the carbon chain. youtube.com

Reactivity at the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring is a key site of reactivity. It possesses a lone pair of electrons in an sp² hybrid orbital, making it basic and nucleophilic. uoanbar.edu.iq

The pyridine nitrogen can be protonated by acids to form a pyridinium salt. uoanbar.edu.iq It can also be alkylated by reacting with alkyl halides to form N-alkylpyridinium salts. This quaternization of the nitrogen atom significantly alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack.

The nitrogen atom can also be oxidized to form a pyridine N-oxide. researchgate.net This transformation activates the pyridine ring, particularly at the 2- and 4-positions, towards nucleophilic substitution. researchgate.netmdpi.com The N-oxide can also facilitate reactions at adjacent positions, such as the deprotonation of a methyl group at the 2-position. mdpi.com

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR for Structural Connectivity and Purity

The ¹H NMR spectrum of 3-(2-Methylbut-3-yn-2-yl)pyridine (B6154774) provides critical information regarding the number of different types of protons and their neighboring environments. The signals corresponding to the pyridine (B92270) ring protons are typically observed in the aromatic region of the spectrum. The proton at position 2 of the pyridine ring is expected to appear as a distinct signal, as are the protons at positions 4, 5, and 6. The gem-dimethyl group attached to the quaternary carbon gives rise to a characteristic singlet signal, integrating to six protons. Another singlet is expected for the acetylenic proton.

Table 1: Hypothetical ¹H NMR Data for this compound (Note: The following data are illustrative and based on general principles of NMR spectroscopy, as specific experimental values for this compound are not publicly available.)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~8.60 d 1H H-2 (Pyridine)
~8.50 dd 1H H-6 (Pyridine)
~7.70 dt 1H H-4 (Pyridine)
~7.30 dd 1H H-5 (Pyridine)
~2.50 s 1H Acetylenic H

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom in the structure produces a distinct signal. The spectrum for this compound would show signals for the five carbons of the pyridine ring, the two sp-hybridized carbons of the alkyne, the quaternary carbon, and the two equivalent methyl carbons.

Table 2: Hypothetical ¹³C NMR Data for this compound (Note: The following data are illustrative and based on general principles of NMR spectroscopy, as specific experimental values for this compound are not publicly available.)

Chemical Shift (δ) ppm Assignment
~150.0 C-2 (Pyridine)
~148.0 C-6 (Pyridine)
~138.0 C-4 (Pyridine)
~123.0 C-5 (Pyridine)
~120.0 C-3 (Pyridine)
~85.0 Acetylenic C (quaternary)
~75.0 Acetylenic C-H
~65.0 C(CH₃)₂

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. mdpi.com

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. For instance, correlations would be expected between the adjacent protons on the pyridine ring (H-4 with H-5, and H-5 with H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connections across quaternary carbons. For example, the protons of the methyl groups would show a correlation to the quaternary carbon and the sp-hybridized quaternary carbon of the alkyne. The pyridine protons would show correlations to neighboring carbons and across the ring, confirming the substitution pattern.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain insights into its structure through analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for analyzing polar compounds like pyridines. In ESI-MS, the sample is typically dissolved in a suitable solvent and introduced into the mass spectrometer, where it is ionized, often by protonation. For this compound (C₁₀H₁₁N, Molecular Weight: 145.19 g/mol ), one would expect to observe a prominent signal corresponding to the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 146.2. High-resolution mass spectrometry (HRMS) using ESI can provide the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

While less common for small molecules like the one , MALDI-TOF can also be used for molecular weight determination. In this technique, the analyte is co-crystallized with a matrix material that absorbs laser energy. The laser pulse desorbs and ionizes the analyte, and the time it takes for the ions to travel to the detector is measured, which is proportional to their m/z ratio. Similar to ESI-MS, a signal for the protonated molecule [M+H]⁺ would be expected.

X-ray Diffraction Analysis for Solid-State Structure Determination

While specific crystallographic data for this compound is not publicly available, analysis of the closely related compound, 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol (CSD Entry 899482), provides significant insight into the expected solid-state structure. This analogue differs only by the presence of a hydroxyl group on the quaternary carbon.

The crystal structure of the analogue, 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol, reveals a monoclinic crystal system with the space group P2₁/c. In this structure, the molecules are stabilized by C–H···O interactions.

For this compound, the absence of the hydroxyl group precludes strong O-H···N or O-H···O hydrogen bonds. However, the pyridine nitrogen atom remains a potential hydrogen bond acceptor. It is anticipated that weak C–H···N hydrogen bonds could be a key feature of its crystal packing, where an aromatic or methyl C-H group from a neighboring molecule interacts with the nitrogen atom of the pyridine ring. Similar C–H···π interactions, where a hydrogen atom interacts with the π-system of the pyridine ring, are also plausible and have been observed in related heterocyclic structures. libretexts.org

The conformation of this compound is defined by the rotation around the single bond connecting the pyridine ring to the quaternary carbon of the butynyl group. The molecule is expected to adopt a conformation that minimizes steric hindrance between the methyl groups and the pyridine ring.

The bond lengths and angles within the pyridine ring are expected to be characteristic of a delocalized aromatic system. The C-C bond lengths in the pyridine ring are typically in the range of 1.33–1.39 Å, and the C-N bond lengths are approximately 1.34 Å. The internal C-C-C bond angles of the ring are expected to be close to 120°, consistent with sp² hybridization. acs.org The bond angle for the Cipso—C≡C bond is expected to be nearly linear, approximately 176-178°. The C≡C triple bond length is typically around 1.19-1.20 Å. uni.lu

A summary of expected crystallographic parameters and bond characteristics is presented below.

ParameterExpected Value/TypeNotes
Crystal SystemMonoclinicBased on the analogue 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol. aip.org
Space GroupP2₁/cBased on the analogue 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol. aip.org
Intermolecular InteractionsC–H···N hydrogen bonds, π-stackingThe pyridine nitrogen acts as a hydrogen bond acceptor. uni.lu
Pyridine C-C Bond Length~1.39 ÅTypical for delocalized pyridine rings. acs.org
Pyridine C-N Bond Length~1.34 ÅTypical for delocalized pyridine rings. acs.org
C≡C Triple Bond Length~1.20 ÅConsistent with standard triple bonds. uni.lu
Cipso—C≡C Bond Angle~176°Nearly linear geometry. uni.lu

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy provides confirmation of the functional groups present in this compound. The spectra are dominated by vibrations from the pyridine ring and the 2-methylbut-3-yn-2-yl substituent. All 27 fundamental vibrational modes of the pyridine molecule are Raman active, while 24 are IR active. aps.org

The key vibrational modes for this compound are:

Pyridine Ring Vibrations: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. Several characteristic bands corresponding to C=C and C=N ring stretching are expected in the 1400-1600 cm⁻¹ region. Ring breathing modes, which involve the expansion and contraction of the entire ring, occur around 1000 cm⁻¹.

Alkyne Vibration: As a disubstituted (internal) alkyne, the C≡C stretching vibration is expected in the range of 2190-2260 cm⁻¹. This absorption is often weak in the IR spectrum but produces a more intense signal in the Raman spectrum.

Alkyl Group Vibrations: The C-H stretching vibrations of the two methyl groups will be visible in the 2850-3000 cm⁻¹ region. C-H bending vibrations for the methyl groups are expected around 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).

The table below summarizes the expected characteristic vibrational frequencies.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Spectrum
C-H StretchPyridine Ring3000 - 3100IR, Raman
C-H StretchMethyl (CH₃)2850 - 3000IR, Raman
C≡C StretchInternal Alkyne2190 - 2260Weak in IR, Stronger in Raman
C=C, C=N StretchPyridine Ring1570 - 1600IR, Raman
C=C, C=N StretchPyridine Ring1400 - 1500IR, Raman
Ring BreathingPyridine Ring~1030IR, Raman
C-H In-plane BendPyridine Ring1000 - 1300IR, Raman
C-H Out-of-plane BendPyridine Ring700 - 900IR, Raman

This table is compiled based on data for pyridine aps.org and general frequencies for alkyne and alkyl groups. kurouskilab.com

Computational and Theoretical Chemistry Studies

Quantum Mechanical Calculations for Electronic Structure and Geometry

Quantum mechanical calculations are fundamental to predicting the behavior of molecules at the atomic level. For 3-(2-Methylbut-3-yn-2-yl)pyridine (B6154774), these calculations offer insights into its stability, electronic properties, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. ajrcps.comniscair.res.in This is achieved by solving the Schrödinger equation in an approximate way, focusing on the electron density. For pyridine (B92270) derivatives, hybrid functionals like B3LYP combined with basis sets such as 6-31G are commonly employed to achieve a balance between accuracy and computational cost. ajrcps.comniscair.res.inscirp.org

The optimization process for this compound would involve calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. This provides precise data on bond lengths, bond angles, and dihedral angles. While specific experimental data for this exact compound is scarce, the geometry is expected to be non-planar due to the tetrahedral carbon of the methylbutynyl group attached to the planar pyridine ring. ajrcps.com The crystal structure of the closely related compound, 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol, supports this prediction. researchgate.net

Table 1: Predicted Optimized Geometric Parameters for this compound using DFT This table presents illustrative data that would be expected from a DFT/B3LYP calculation.

ParameterAtoms InvolvedPredicted Value
Bond LengthC(pyridine)-C(alkyne)~1.45 Å
Bond LengthC≡C~1.21 Å
Bond LengthC-CH₃~1.54 Å
Bond AngleC(pyridine)-C-C(alkyne)~109.5°
Bond AngleC-C≡C~178°
Dihedral AngleC(pyridine)-C(pyridine)-C-CNon-zero (indicating non-planarity)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital most likely to donate electrons in a reaction, defining the molecule's nucleophilicity, while the LUMO is the most likely to accept electrons, defining its electrophilicity. youtube.comwpmucdn.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. researchgate.netmdpi.com A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and reactive. scirp.orgmdpi.com For pyridine derivatives, the HOMO is often located on the electron-rich pyridine ring, while the LUMO distribution can vary. researchgate.netwuxibiology.com In this compound, the HOMO is expected to be primarily localized on the pyridine ring, and the LUMO may have significant contributions from both the pyridine ring and the alkyne moiety. DFT calculations, often using the B3LYP functional, are employed to determine the energies of these orbitals. scirp.orgresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound This table contains representative values derived from typical DFT calculations on similar aromatic compounds.

ParameterPredicted Energy (eV)Significance
HOMO Energy (EHOMO)~ -6.5 eVElectron-donating ability
LUMO Energy (ELUMO)~ -1.5 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)~ 5.0 eVChemical stability and reactivity

Quantum mechanical calculations are highly effective in predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a standard approach for calculating magnetic shielding tensors, which are then converted to chemical shifts. mdpi.com The accuracy of these predictions is sensitive to the choice of the functional and basis set. nih.govbohrium.com

For this compound, theoretical calculations can predict the ¹H and ¹³C NMR spectra. This is invaluable for confirming the structure of synthesized compounds and for assigning specific signals in experimental spectra. Predicted shifts for the pyridine ring protons would appear in the aromatic region, while the methyl protons would be significantly upfield. The quaternary carbons and the acetylenic carbons would have distinct predicted shifts in the ¹³C NMR spectrum.

Table 3: Predicted NMR Chemical Shifts (δ) for this compound Values are illustrative and represent typical shifts for these functional groups, which would be refined by specific GIAO-DFT calculations.

NucleusPositionPredicted Chemical Shift (ppm)
¹HPyridine Ring7.2 - 8.6
¹HAcetylenic H~2.5
¹HMethyl (CH₃)~1.6
¹³CPyridine Ring120 - 150
¹³CAcetylenic (C≡C)80 - 95
¹³CQuaternary C~65
¹³CMethyl (CH₃)~31

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. These simulations are governed by a force field, which approximates the quantum mechanical interactions. For a molecule like this compound, MD simulations would be particularly useful for exploring its conformational flexibility. uq.edu.au The primary focus would be the rotation around the single bond connecting the bulky 2-methylbut-3-yn-2-yl group to the pyridine ring. By simulating the molecule's behavior over nanoseconds, researchers can identify preferred conformations, estimate the energy barriers to rotation, and understand how the molecule might interact with its environment in a dynamic fashion.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful asset for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for a reaction to proceed. wuxibiology.com For this compound, a relevant reaction to study would be the selective hydrogenation of the alkyne triple bond. unil.ch DFT calculations could be used to model the approach of hydrogen to the triple bond, potentially catalyzed by a metal surface like palladium. unil.ch These calculations would help determine whether the reaction proceeds in a stepwise or concerted manner and predict the stereochemical outcome. Such studies can explain the structure sensitivity and selectivity observed in catalytic reactions. unil.ch

Quantitative Structure-Property Relationship (QSPR) Studies (Non-Biological)

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physical and chemical properties. These models are based on molecular descriptors, which are numerical values derived from the theoretical molecular structure. For this compound, a QSPR study could be developed to predict various non-biological properties such as boiling point, density, vapor pressure, or solubility. This would involve calculating a wide range of descriptors (e.g., constitutional, topological, and quantum-chemical) for a series of related pyridine compounds and then using statistical methods to create a predictive model. Such a model would allow for the rapid estimation of properties for new, unsynthesized derivatives.

Role As a Precursor and Building Block in Diverse Chemical Syntheses

Synthesis of Complex Heterocyclic Compounds and Scaffolds

The structural framework of 3-(2-Methylbut-3-yn-2-yl)pyridine (B6154774), containing a reactive alkyne and a nucleophilic pyridine (B92270) ring, makes it an ideal candidate for the synthesis of fused heterocyclic systems. These systems are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties.

Chromene and Quinolone Derivatives

While direct synthesis of chromene derivatives using this compound is not extensively documented in publicly available literature, the synthesis of quinolone scaffolds from analogous structures is well-established. For instance, a patented method describes the synthesis of 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one from 4-(2-aminophenyl)-2-methylbut-3-yn-2-ol google.com. This process involves a Sonogashira coupling followed by an acid-catalyzed cyclization. This synthetic strategy suggests a plausible pathway for the synthesis of quinolone derivatives from this compound, where the pyridine nitrogen can participate in cyclization reactions. Quinolones are a significant class of compounds with a broad spectrum of antibacterial activity researchgate.net.

The following table outlines a representative synthesis of a quinolone precursor, highlighting the potential for similar transformations involving pyridine-containing alkynes.

StepReactantsReagents and ConditionsProduct
12-Iodoaniline, 2-Methylbut-3-yn-2-olPd(PPh₃)₂Cl₂, PPh₃, CuI, TEA, Pyridine, 100°C4-(2-Aminophenyl)-2-methylbut-3-yn-2-ol
24-(2-Aminophenyl)-2-methylbut-3-yn-2-olHydrochloric acid, Water, 120°C2,2-Dimethyl-2,3-dihydroquinolin-4(1H)-one

This table is based on the synthesis of a structurally related compound as described in patent WO2019108565A1 and serves as an illustrative example of the synthetic potential of similar alkyne-containing aromatic amines and pyridines.

Pyrazolo[1,5-b]pyridazines and Pyrazolo[1,5-a]pyridines

Pyrazolo[1,5-b]pyridazines and pyrazolo[1,5-a]pyridines are nitrogen-rich heterocyclic compounds that have garnered significant attention due to their potential applications in medicinal chemistry, particularly as kinase inhibitors for the treatment of solid tumors mdpi.com. The synthesis of these scaffolds often involves cycloaddition reactions. For instance, the synthesis of pyrazolo[1,5-a]pyridines can be achieved through a [3+2] cycloaddition of N-aminopyridinium ylides with electron-deficient alkenes nih.gov.

Other Nitrogen-Containing Heterocycles

The pyridine moiety is a fundamental building block in a vast array of nitrogen-containing heterocyclic compounds that are prevalent in natural products, pharmaceuticals, and agrochemicals mdpi.com. The synthesis of these heterocycles is a central theme in organic chemistry. For example, pyridine derivatives are key intermediates in the production of drugs and agrochemicals. The functionalization of the pyridine ring, often through metal-catalyzed cross-coupling reactions, allows for the construction of more complex molecular architectures. The presence of the alkyne group in this compound offers a versatile handle for such transformations, including Sonogashira coupling reactions, which are instrumental in forming carbon-carbon bonds and assembling complex heterocyclic systems.

Intermediate in Natural Product Synthesis and Analog Development

The pyridine ring is a common motif in many natural products, and its derivatives are often targeted in the synthesis of natural product analogs with improved biological activity or pharmacokinetic properties. While there is no specific information in the reviewed literature detailing the use of this compound as an intermediate in the total synthesis of a natural product, its structural features make it a plausible candidate for the development of novel analogs. The alkyne group can be strategically manipulated to introduce various functional groups or to construct larger, more complex ring systems, which is a common strategy in the development of natural product-inspired compounds.

Application in Coordination Chemistry and Supramolecular Assembly

Pyridine and its derivatives are widely used as ligands in coordination chemistry due to the ability of the nitrogen atom to coordinate with metal ions wikipedia.org. This coordination is fundamental to the formation of a vast array of metal complexes with diverse applications in catalysis, materials science, and medicine. The specific geometry and electronic properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the pyridine ring.

The presence of the alkyne functionality in this compound introduces an additional site for potential coordination or for post-coordination modification. This dual functionality can be exploited in the design of sophisticated supramolecular assemblies, where both the pyridine nitrogen and the alkyne's π-system can interact with metal centers or other molecules to form well-defined, multi-dimensional structures. Such assemblies are of interest for their potential applications in areas like molecular recognition, sensing, and the development of novel functional materials.

Contribution to Specialty Chemical and Agrochemical Research

Pyridine-based compounds play a crucial role in the agrochemical industry, forming the backbone of many herbicides, insecticides, and fungicides researchgate.netnih.gov. The development of new agrochemicals often involves the synthesis and screening of large libraries of pyridine derivatives to identify compounds with high efficacy and low environmental impact. Methylpyridine derivatives, in particular, are widely used in the agrochemical industry agropages.com.

While the direct application of this compound in commercial agrochemicals is not documented in the available literature, its structure is relevant to this field of research. The combination of the pyridine ring, a known toxophore in many pesticides, with a modifiable alkyne group makes it an interesting building block for the synthesis of new potential agrochemicals. The alkyne can be used to introduce other functional groups or to link the pyridine moiety to other molecular fragments, allowing for the systematic exploration of structure-activity relationships in the search for new and more effective crop protection agents.

Integration in Polymer Science and Surface Biofunctionalization

The unique bifunctional nature of this compound, featuring both a pyridine ring and a sterically hindered terminal alkyne, positions it as a valuable precursor and building block in the fields of polymer science and surface biofunctionalization. Its integration into macromolecular structures and onto surfaces can impart specific chemical functionalities, leading to advanced materials with tailored properties.

In polymer science, this compound can be incorporated into polymer chains either as a monomer or as a functional side group. The pyridine moiety offers sites for metal coordination, hydrogen bonding, and quaternization, which can influence the polymer's mechanical, thermal, and photophysical properties. For instance, polymers containing pyridine units have been explored for their catalytic activity, and as materials for sensors and data storage. The presence of the pyridine group can also enhance the thermal stability of polymers.

The terminal alkyne group, on the other hand, provides a reactive handle for post-polymerization modification through highly efficient and orthogonal "click" chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the straightforward introduction of a wide array of functional molecules, including biomolecules, onto the polymer scaffold. This versatility is crucial for the development of functional and "smart" polymers.

The application of this compound extends to the biofunctionalization of surfaces, a critical aspect in the development of biomedical devices, biosensors, and biocompatible materials. The terminal alkyne group can be readily attached to a variety of surfaces through various chemical strategies. Once anchored, the exposed pyridine ring can be used to immobilize biomolecules, such as enzymes or antibodies, through coordination chemistry or other interactions. This creates a bio-interactive surface with specific recognition capabilities.

Alternatively, the molecule can be attached to the surface via its pyridine end, leaving the alkyne group available for subsequent "clicking" of biomolecules or antifouling polymers like polyethylene glycol (PEG). This approach is particularly advantageous for creating patterned surfaces with controlled chemical and biological properties. The ability to create well-defined, functionalized surfaces is essential for applications ranging from controlling cell adhesion to fabricating diagnostic arrays.

Detailed Research Findings

While specific research focusing exclusively on this compound in these applications is emerging, the principles underlying its use are well-established in the broader context of pyridine- and alkyne-functionalized materials.

Pyridine-Containing Polymers: Research has demonstrated that incorporating pyridine moieties into polymer backbones can lead to materials with interesting properties. For example, pyridine-grafted copolymers have been synthesized and shown to possess antimicrobial and fluorescence properties. mdpi.com The pyridine nitrogen can act as a proton acceptor or a metal ligand, influencing the polymer's solubility, self-assembly behavior, and catalytic potential. acs.org

Alkyne-Functionalized Surfaces for Biofunctionalization: The use of terminal alkynes in surface modification is a cornerstone of modern materials science. The CuAAC reaction, a type of click chemistry, is widely employed to attach azide-modified molecules to alkyne-functionalized surfaces. mdpi.comnih.gov This method is known for its high efficiency, selectivity, and biocompatibility, making it ideal for immobilizing sensitive biomolecules. nih.gov Research has shown that alkyne-functionalized surfaces can be used to create low-fouling surfaces by attaching antifouling polymers, which is critical for biomedical implants and biosensors. mdpi.com

The table below summarizes the potential applications of this compound in these fields, based on the known reactivity of its functional groups.

Functional Group Polymer Science Applications Surface Biofunctionalization Applications Relevant Chemistry
Pyridine- Metal-coordinating polymers- Catalytic polymers- pH-responsive materials- Supramolecular polymer assembly- Immobilization of metal ions for catalysis or sensing- Anchoring point for biomolecules- Modulation of surface charge- Metal coordination- Hydrogen bonding- Quaternization
Terminal Alkyne- Cross-linking of polymers- Post-polymerization functionalization via "click" chemistry- Synthesis of graft copolymers- Covalent attachment to surfaces- "Clickable" handle for attaching biomolecules, dyes, or polymers- Fabrication of patterned surfaces- Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)- Strain-promoted Azide-Alkyne Cycloaddition (SPAAC)- Thiol-yne "click" chemistry

Mechanistic Investigations of Chemical Transformations Involving 3 2 Methylbut 3 Yn 2 Yl Pyridine

Detailed Mechanistic Pathways of Sonogashira Cross-Coupling

The Sonogashira cross-coupling reaction is a fundamental method for forming C(sp²)–C(sp) bonds, typically by reacting a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is catalyzed by a dual system comprising a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The compound 3-(2-methylbut-3-yn-2-yl)pyridine (B6154774) serves as the terminal alkyne component in this transformation. While the precise mechanism can be complex and is sometimes debated, a generally accepted pathway involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org

The Copper-Palladium Co-Catalyzed Mechanism

The widely accepted mechanism proceeds as follows:

Palladium(0) Active Species Formation: The reaction is initiated by the reduction of a palladium(II) precatalyst to a catalytically active 14-electron Pd(0) species, typically represented as Pd(0)L₂ (where L is a ligand, such as a phosphine). libretexts.org

Oxidative Addition: The first step of the palladium cycle involves the oxidative addition of the aryl or vinyl halide (Ar-X) to the Pd(0) complex. This step, often considered rate-limiting, forms a square planar Pd(II) intermediate, [Ar-Pd(II)(L)₂-X]. nih.gov

Copper Acetylide Formation (Copper Cycle): Concurrently, in the copper cycle, the terminal alkyne is deprotonated by a base (commonly an amine like triethylamine), which also serves as the solvent. rsc.org The resulting acetylide anion reacts with the copper(I) salt (e.g., CuI) to form a copper acetylide intermediate (Cu-C≡CR). The formation of this copper acetylide is crucial as it facilitates the subsequent transmetalation step. acs.org The coordination of the alkyne to the copper(I) ion increases the acidity of the terminal proton, enabling its removal by the amine base. rsc.org

Transmetalation: The copper acetylide transfers its alkynyl group to the palladium(II) complex. This step, known as transmetalation, displaces the halide (X) and forms a new Pd(II)-alkynyl complex, [Ar-Pd(II)(L)₂-C≡CR], while regenerating the copper salt.

Reductive Elimination: The final step of the palladium cycle is reductive elimination from the Pd(II)-alkynyl complex. This step forms the desired cross-coupled product (Ar-C≡CR) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The pyridine (B92270) nitrogen within the this compound substrate can play a significant role. Pyridine and its derivatives are known to be effective ligands for palladium and have been used to form catalysts for Sonogashira couplings. wikipedia.org Therefore, the substrate itself could coordinate to the palladium center, potentially influencing the catalyst's stability, solubility, and reactivity.

Copper-Free Sonogashira Coupling

To circumvent issues associated with the copper co-catalyst, such as the formation of undesired alkyne homocoupling (Glaser coupling) products, copper-free variants of the Sonogashira reaction have been developed. wikipedia.orgrsc.org The mechanism for the copper-free reaction is believed to proceed through two interconnected palladium cycles. wikipedia.org In this pathway, one palladium center activates the aryl halide via oxidative addition, while a second palladium complex activates the alkyne, forming a palladium acetylide species that participates in the transmetalation step. wikipedia.org Pyridine-based ligands have proven particularly effective for these copper-free systems. wikipedia.org

Studies of Rearrangement Reactions (e.g., Claisen Cyclization)

While the prompt provides Claisen cyclization as an example, this specific wikipedia.orgwikipedia.org-sigmatropic rearrangement requires an allyl vinyl ether functionality, which is not present in this compound. organic-chemistry.org However, the structure of this compound, being a tertiary propargyl alcohol, makes it a prime candidate for other well-established acid-catalyzed rearrangements, namely the Meyer–Schuster and Rupe rearrangements. wikipedia.org

Meyer–Schuster and Rupe Rearrangements

The Meyer–Schuster rearrangement is the acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.org For a tertiary alcohol like this compound, which has a terminal alkyne, the expected product of a Meyer-Schuster rearrangement would be an α,β-unsaturated aldehyde.

The generally accepted mechanism involves three key steps: wikipedia.org

Protonation: Rapid protonation of the hydroxyl group by the acid catalyst, forming a good leaving group (water).

Rearrangement: The rate-determining step involves a 1,3-shift of the protonated hydroxyl group, which leaves as water, generating an allene-carbocation intermediate.

Tautomerization and Deprotonation: Attack by a water molecule on the allene (B1206475) system followed by keto-enol tautomerization and deprotonation yields the final α,β-unsaturated carbonyl compound.

In competition with the Meyer–Schuster rearrangement, tertiary propargyl alcohols can also undergo the Rupe rearrangement . This alternative pathway does not produce the expected aldehyde but instead yields an α,β-unsaturated methyl ketone via an enyne intermediate. wikipedia.org The balance between the Meyer-Schuster and Rupe pathways is often dependent on the specific substrate and reaction conditions. For this compound, these acid-catalyzed pathways represent the most mechanistically plausible rearrangement transformations.

Catalytic Reaction Pathways and Kinetics

The kinetics of the Sonogashira coupling are heavily influenced by the reaction components, including the catalyst system, substrates, and conditions. The rate-limiting step is generally the oxidative addition of the aryl halide to the Pd(0) center. nih.gov

Influence of Substrates and Catalysts

The nature of the halide in the coupling partner has a dramatic effect on the reaction rate, with the reactivity order being I > Br > OTf >> Cl. wikipedia.org Consequently, couplings with aryl iodides often proceed under milder conditions than those with aryl bromides or chlorides. wikipedia.org

Kinetic studies and DFT calculations have provided quantitative insight into these relationships. For instance, activation parameters have been determined for various aryl halides, showing a significant increase in the activation enthalpy (ΔH‡) when moving from iodides to chlorides, which is consistent with a more difficult oxidative addition step. nih.gov

Table 1: Activation Parameters for the Sonogashira Reaction with Phenylacetylene for Various Aryl Halides nih.gov
Aryl Halide (ArX)ΔH‡ (kJ mol⁻¹)ΔS‡ (J mol⁻¹ K⁻¹)
Ar-I48–62-71 to -39
Ar-Br54–82-55 to 11
Ar-Cl95–144-6 to 100

Influence of Ligands

The ligands coordinated to the palladium center are critical for catalyst stability and activity. Bulky, electron-rich phosphine (B1218219) ligands are known to accelerate the reaction. libretexts.org They enhance the rate of oxidative addition and promote the reductive elimination step. The choice of ligand can be tailored to the reactivity of the aryl halide, with more challenging substrates like aryl chlorides often requiring highly active and specialized ligand systems. rsc.org For example, the use of bulky tri-tert-butylphosphine (B79228) (P(t-Bu)₃) allows for the efficient coupling of even less reactive aryl bromides at room temperature.

Table 2: Effect of Catalyst System on Sonogashira Coupling of Aryl Bromides
Catalyst SystemConditionsObservationReference
Pd(PPh₃)₂Cl₂ / CuIAmine, HeatStandard conditions, may require elevated temperatures for bromides. scirp.org
Pd(PhCN)₂Cl₂ / P(t-Bu)₃ / CuIRoom TemperatureServes as a versatile and efficient catalyst for a wide range of aryl bromides at room temperature. organic-chemistry.org
Pd(OAc)₂ / SPhos / CuITHF, BaseBulky, electron-rich phosphine (SPhos) promotes efficient coupling. libretexts.org
iPEPPSI type catalystWater, AerobicAn efficient pyridine-enhanced precatalyst for copper-free Sonogashira reactions in water. wikipedia.org

The development of palladium single-atom catalysts (SACs) is an emerging area. While these heterogeneous catalysts may show slower initial kinetics compared to homogeneous systems, they offer advantages in catalyst separation and reuse. acs.org The reaction environment, including the choice of solvent, base, and co-catalyst, must be carefully optimized to achieve maximum performance with these next-generation systems. acs.org

Future Research Trajectories and Emerging Applications

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of pyridine (B92270) derivatives is a well-established field, but the focus is increasingly shifting towards the development of more efficient, selective, and environmentally benign methodologies. For a compound like 3-(2-Methylbut-3-yn-2-yl)pyridine (B6154774), future research in synthesis is likely to concentrate on catalytic cross-coupling reactions and sustainable process optimization.

One promising avenue is the expansion of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This reaction is a powerful tool for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. The synthesis of a structurally similar compound, 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol, has been achieved using a Sonogashira coupling, suggesting this method's applicability. mdpi.com The traditional synthesis of the parent alkynol, 2-methylbut-3-yn-2-ol, involves the Favorskii reaction, which condenses acetone (B3395972) and acetylene (B1199291). wikipedia.org Future work could explore a direct, one-pot Sonogashira coupling between a 3-halopyridine and 2-methylbut-3-yn-2-ol to streamline the production of the title compound.

In line with the principles of green chemistry, researchers are investigating catalytic gas-phase hydrogenation and other sustainable methods for reactions involving related alkynols. researchgate.net For instance, studies on the hydrogenation of 2-methyl-3-butyn-2-ol (B105114) over Pd/ZnO catalysts aim to improve selectivity and reduce waste, providing a model for sustainable modifications of the alkyne group in this compound. rsc.org The development of non-catalytic ketone alkylation with diisopropylzinc (B128070) also presents a novel pathway that could be adapted for pyridine derivatives, potentially reducing reliance on heavy metal catalysts. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Pyridine-Alkyne Scaffolds

Methodology Description Potential Advantages for Sustainability Key Research Compounds
Favorskii Reaction Base-catalyzed condensation of an alkyne and a ketone. Utilizes readily available starting materials. 2-Methylbut-3-yn-2-ol wikipedia.org
Sonogashira Coupling Palladium-catalyzed cross-coupling of a terminal alkyne with an aryl/vinyl halide. High efficiency and specificity for C-C bond formation. 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol mdpi.com
Gas-Phase Catalysis Reactions conducted in the gas phase over a solid catalyst, often for hydrogenation. Easier product separation, potential for continuous processing, reduced solvent waste. But-3-yn-1-ol, 2-methylbut-3-yn-2-ol researchgate.net
Non-Catalytic Alkylation Direct alkylation of a ketone using an organozinc reagent without a catalyst. Avoids the use of potentially toxic heavy metal catalysts. 2-Acetylpyridine mdpi.com

Advanced Material Science Applications (excluding those with human clinical relevance)

The distinct electronic and structural properties of this compound make it an attractive building block for advanced materials. The pyridine moiety offers coordination sites for metal ions, while the alkyne group can participate in polymerization and other carbon-carbon bond-forming reactions.

A significant area of potential is in the development of functional polymers. The polymerization of the alkyne group could lead to the formation of polypyridylacetylene (PPA) materials. These polymers are known for their potential applications in sensors, conductive materials, and photoluminescent devices. The specific structure of this compound could impart unique solubility, conformational, and electronic characteristics to the resulting polymer.

Furthermore, this compound is a candidate for use as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. Pyridine-based ligands are integral to the structure of many functional materials. researchgate.net For example, 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) and 2,6-bis(1,3-oxazolin-2-yl)pyridine (Py-box) are common ligands used to create transition metal complexes with catalytic properties. nih.govresearchgate.net The nitrogen atom of the pyridine ring in this compound can coordinate to metal centers, while the alkyne tail can be used for post-synthesis modification or to tune the porosity and electronic properties of the resulting framework. These materials could find applications in gas storage, separation, and heterogeneous catalysis.

Table 2: Potential Material Science Applications

Application Area Role of this compound Potential Functionality
Functional Polymers Monomer unit Creation of polypyridylacetylenes for conductive or sensory materials.
Metal-Organic Frameworks (MOFs) Organic Ligand Forms frameworks with tunable porosity and electronic properties for catalysis or separation.
Coordination Complexes Ligand for Transition Metals Development of novel catalysts for industrial chemical synthesis. nih.gov
Surface Modification Anchoring Group The alkyne group allows for covalent attachment to surfaces via "click" chemistry.

Expansion into Interdisciplinary Research Areas

The versatility of the pyridine scaffold has led to its incorporation in a wide range of biologically and industrially relevant molecules. Future research on this compound is poised to extend into several interdisciplinary fields, most notably agrochemicals and catalysis.

Agrochemicals: Pyridine-based compounds are a cornerstone of the modern agrochemical industry, found in numerous herbicides, insecticides, and fungicides. researchgate.netnih.gov The discovery of new agrochemicals often relies on the derivatization of existing chemical scaffolds to find novel lead compounds. nih.gov For instance, substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives have been synthesized and evaluated as potent herbicidal agents. nih.gov Research has shown that the inclusion of a trifluoromethylpyridine moiety can lead to excellent insecticidal activity. semanticscholar.org Given this precedent, this compound represents a novel scaffold for synthesis and screening programs. Its unique combination of an aromatic heterocycle and an alkynyl side chain could lead to compounds with new modes of action or improved activity spectra against agricultural pests and weeds.

Catalysis: Beyond material-based catalysis, pyridine derivatives are widely used as ligands in homogeneous catalysis. The nitrogen atom's lone pair of electrons allows it to coordinate with a metal center, modifying its reactivity and selectivity. Chiral pyridine-containing ligands are particularly valuable in asymmetric catalysis. mdpi.com The compound this compound could serve as a monodentate ligand, or it could be further functionalized to create more complex bidentate or tridentate ligands. The alkyne group offers a reactive handle for such modifications. Research into the catalytic activity of complexes formed with ligands like Py-ox demonstrates the potential for pyridine-based structures to catalyze important reactions, such as polymerization. nih.gov The exploration of this compound and its derivatives as ligands could yield novel catalysts for a range of organic transformations.

Table 3: Summary of Interdisciplinary Research Potential

Field Rationale Potential Contribution of this compound
Agrochemicals Pyridine is a common moiety in commercial pesticides. researchgate.netnih.gov Acts as a novel scaffold for developing new herbicides, fungicides, or insecticides. nih.gov
Homogeneous Catalysis Pyridine derivatives are effective ligands for metal catalysts. mdpi.com Can be used as a ligand to create catalysts with unique selectivity or reactivity.
Chemical Biology Alkyne groups are useful for bioorthogonal "click" chemistry. Could be used as a chemical probe to study biological systems (non-human).

Q & A

Basic: What are the optimal synthetic routes for 3-(2-Methylbut-3-yn-2-yl)pyridine, and how can reaction efficiency be evaluated?

Answer:
The synthesis of this compound typically involves cross-coupling reactions, such as Sonogashira or Suzuki-Miyaura couplings, to introduce the alkyne substituent to the pyridine ring. Key steps include:

  • Step 1: Preparation of a halogenated pyridine precursor (e.g., 3-bromopyridine).
  • Step 2: Coupling with 2-methylbut-3-yn-2-ol derivatives using a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) iodide co-catalyst in an inert atmosphere.
  • Step 3: Purification via column chromatography or recrystallization.

Efficiency Evaluation:

  • Yield Optimization: Monitor yields under varying conditions (e.g., solvent polarity, temperature). For example, THF or DMF at 60–80°C often improves reaction rates.
  • Purity Assessment: Use HPLC or GC-MS to confirm >95% purity.
  • Kinetic Analysis: Track reaction progress via TLC or in situ NMR.

Reference Example:
Similar pyridine derivatives (e.g., 3-(2,3-Dihydrobenzofuran-2-yl)pyridine) were synthesized via cross-coupling with yields exceeding 70% under optimized conditions .

Basic: How is the molecular structure of this compound characterized using spectroscopic techniques?

Answer:
Structural elucidation requires a combination of techniques:

  • NMR Spectroscopy:
    • ¹H NMR: Identify pyridine ring protons (δ 7.2–8.5 ppm) and alkyne-proximal methyl groups (δ 1.2–1.8 ppm).
    • ¹³C NMR: Confirm sp² carbons (pyridine ring, ~120–150 ppm) and sp-hybridized alkyne carbons (~70–90 ppm).
  • IR Spectroscopy: Detect C≡C stretching (~2100–2260 cm⁻¹) and aromatic C-H bending (~700–900 cm⁻¹).
  • Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.